molecular formula C17H16N6O3S B4007234 N~1~-(4-NITROPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE

N~1~-(4-NITROPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE

Katalognummer: B4007234
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: KOCRXGCDCFBLKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N¹-(4-Nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 4-nitrophenyl group at the N¹ position and a sulfanyl-linked 1-phenyltetrazole moiety at the C2 position. The tetrazole ring, a nitrogen-rich heterocycle, contributes to hydrogen-bonding capabilities and metabolic stability, common in pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name

N-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c1-2-15(16(24)18-12-8-10-14(11-9-12)23(25)26)27-17-19-20-21-22(17)13-6-4-3-5-7-13/h3-11,15H,2H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCRXGCDCFBLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-NITROPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Butanamide Backbone: This involves the reaction of butanoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Nitro Group: The nitro group is typically introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The phenyl-tetrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl-tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

N~1~-(4-NITROPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N1-(4-NITROPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the phenyl-tetrazole moiety can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(4-Butylphenyl)-2-[(1-Phenyl-1H-Tetrazol-5-yl)Sulfanyl]Acetamide (CAS 303091-25-0)

  • Structural Differences :
    • Backbone : Acetamide (C2 chain) vs. butanamide (C4 chain) in the target compound. The longer chain may increase lipophilicity and alter pharmacokinetics.
    • Substituent : 4-Butylphenyl vs. 4-nitrophenyl. The nitro group is electron-withdrawing, whereas the butyl group is electron-donating and lipophilic.
  • Molecular Properties: Property Target Compound (Butanamide) Acetamide Analog (CAS 303091-25-0) Molecular Formula Not explicitly provided C₁₉H₂₁N₅OS Molar Mass ~409 g/mol (estimated) 367.47 g/mol Key Functional Groups Nitrophenyl, tetrazole Butylphenyl, tetrazole
  • Biological Implications :
    The acetamide analog’s butyl group may enhance membrane permeability but reduce polar interactions compared to the nitro group, which could improve target binding in electron-deficient environments. The butanamide chain in the target compound might offer greater conformational flexibility for receptor engagement .

Triazole Derivatives (e.g., Compounds [7–9] in )

  • Structural Differences: Heterocycle: 1,2,4-Triazole vs. 1,2,3,4-tetrazole. Substituents: Compounds [7–9] feature sulfonylphenyl and difluorophenyl groups, contrasting with the target’s nitrophenyl and phenyltetrazole.
  • Synthetic Pathways: Both classes involve nucleophilic substitution and cyclization.
  • Tautomerism :
    Triazoles [7–9] exist in thione-thiol tautomeric forms, confirmed by IR (absence of S-H bands) and NMR. Tetrazoles are less prone to tautomerism but exhibit resonance stabilization, enhancing chemical stability .

Butanamide-Based CTPS1 Inhibitors ()

  • Structural Differences :
    • Core : Target compound has a tetrazole-sulfanyl group, while CTPS1 inhibitors (e.g., N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide) feature pyridinyl/pyrimidinyl groups.
    • Functional Groups : Chloropyridinyl and sulfonamido groups in CTPS1 inhibitors vs. nitrophenyl and tetrazole in the target compound.
  • Biological Relevance :
    CTPS1 inhibitors target proliferative diseases by disrupting nucleotide synthesis. The tetrazole moiety in the target compound may confer distinct binding interactions, possibly redirecting activity toward other enzymes (e.g., cyclooxygenase or metalloproteases) .

Key Research Findings and Inferences

Synthetic Feasibility : Analogous to triazole derivatives (), the target compound could be synthesized via cyclization of thioamide precursors or alkylation of tetrazole-thiol intermediates.

Spectroscopic Confirmation : IR and NMR data (e.g., absence of C=O bands post-cyclization, νC=S at 1247–1255 cm⁻¹) from triazoles [7–9] provide a template for verifying the target’s structure .

Pharmacological Potential: While CTPS1 inhibitors () highlight butanamide’s role in antiproliferative agents, the tetrazole group’s metabolic resistance (seen in angiotensin II receptor blockers) suggests therapeutic promise for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-NITROPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-NITROPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.